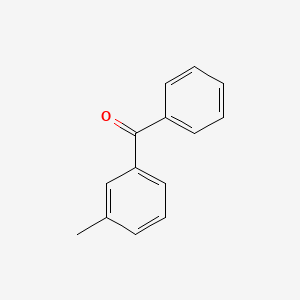

3-Methylbenzophenone

説明

3-Methylbenzophenone (3-MBP) is a synthetic organic compound belonging to the class of benzophenones. It is a colorless crystalline solid with a faint odor, and is soluble in organic solvents. 3-MBP has a variety of applications, ranging from being used as a UV stabilizer in plastics to being used as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, as a flavoring agent, and as a dye.

科学的研究の応用

Photochemical Behavior

- Photophysical and Photochemical Reactions : 3-Methylbenzophenone (3-MeBP) demonstrates unique behaviors in photophysical and photochemical reactions. Research using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy has revealed that in acidic aqueous solutions, 3-MeBP undergoes an acid-catalyzed proton exchange reaction, distinct from its para-substituted counterpart, 4-methylbenzophenone (4-MeBP) (Ma et al., 2013).

Thermochemical Properties

- Standard Molar Enthalpies of Formation : The standard molar enthalpies of formation of this compound have been derived from standard molar energies of combustion and measured using static bomb combustion calorimetry. These thermochemical properties are critical for understanding the stability and reactivity of the compound in various conditions (Silva et al., 2006).

Photocatalysis and Environmental Applications

- Degradation of UV-Filter Benzophenone-3 : Studies on the degradation of Benzophenone-3 (BP-3), a closely related compound, in aqueous solutions using photocatalytic processes provide insights into potential environmental applications of this compound. These studies highlight its utility in breaking down pollutants in aquatic environments (Moradi et al., 2018).

Material Science Applications

- Organic Flow Battery Applications : this compound has been explored as an organic redox-active liquid anolyte material for redox flow batteries (RFBs). This application underscores its potential in large-scale energy storage technologies, offering high voltage and energy density (Xing et al., 2020).

特性

IUPAC Name |

(3-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBLVRAVOIVZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214528 | |

| Record name | 3-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

643-65-2 | |

| Record name | 3-Methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7292QZ59E1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

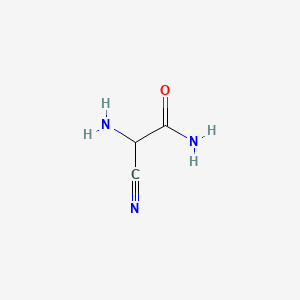

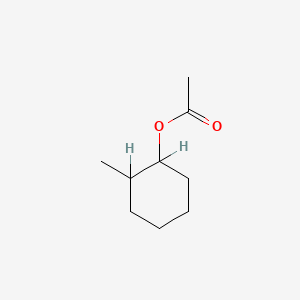

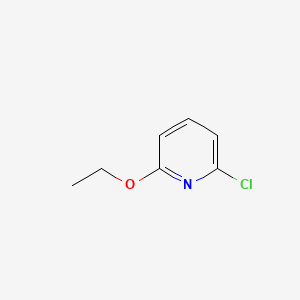

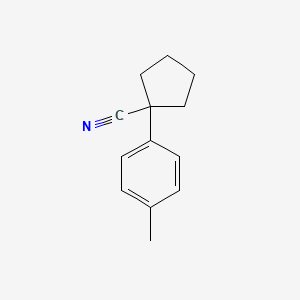

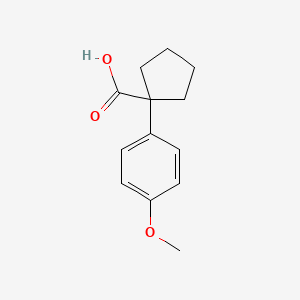

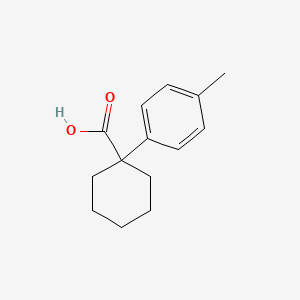

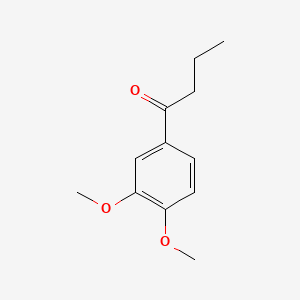

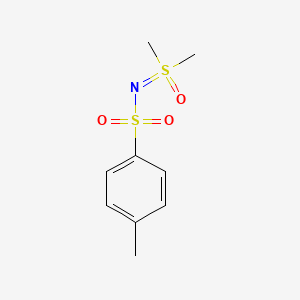

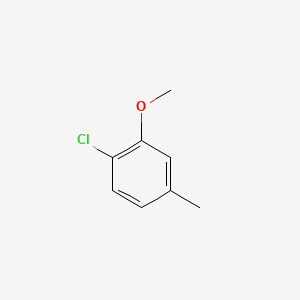

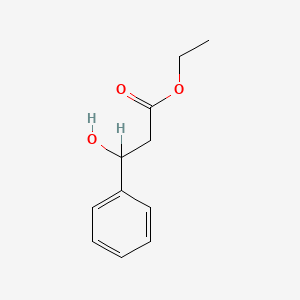

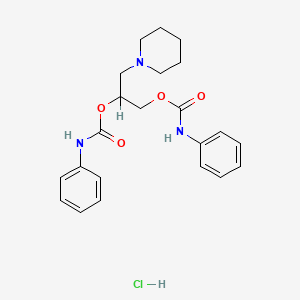

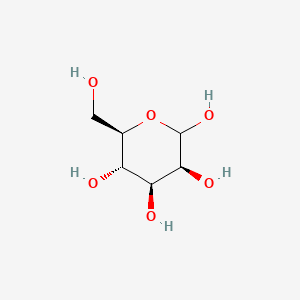

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While both 3-methylbenzophenone and 4-methylbenzophenone exhibit similar photochemical behavior to their parent compound benzophenone in most solvents, a distinct difference emerges in acidic aqueous solutions. This compound undergoes an unusual acid-catalyzed proton exchange reaction, termed "m-methyl activation," where the hydrogen atoms of the methyl group are replaced by deuterium from the solvent []. This reaction competes with photohydration and is most efficient at pH 0. Conversely, 4-methylbenzophenone only undergoes photohydration under similar acidic conditions [].

ANone: The "meta effect" describes the unusual photochemical reactivity observed in meta-substituted aromatic carbonyl compounds like this compound. This effect enables unique reactions in acidic water, distinct from typical photochemical pathways. Studies show that electron-donating substituents at the meta position, such as a hydroxyl group, can enhance the "meta effect" by stabilizing the reactive biradical intermediate formed during the reaction []. This stabilization facilitates reactions like the meta-methyl deprotonation observed in 3-fluoro-3'-methylbenzophenone [].

ANone: this compound (C14H12O) has a molecular weight of 196.25 g/mol. Its structure consists of two phenyl rings connected by a carbonyl group (C=O), with a methyl group (CH3) attached to the third position of one of the phenyl rings. While the core structure of benzophenone is planar, the addition of the methyl group in this compound introduces a slight non-planarity to the molecule [].

ANone: Research indicates that this compound can be employed as a starting material in organic synthesis. For instance, it is utilized in the synthesis of resole molecules, a type of phenolic resin []. This synthesis involves multiple steps, including oxidation, reduction, and demethylation reactions, ultimately leading to the formation of various hydroxymethyl-dihydroxydiphenylmethanes, which are essential building blocks for resoles [].

ANone: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to investigate this compound [, ]. These studies focused on understanding the electronic properties and reactivity of the molecule. For instance, DFT calculations helped rationalize the mechanism of acylation reactions involving this compound over acidic zeolites, revealing the role of zeolite framework structure in influencing reaction selectivity [].

ANone: this compound, along with other benzophenone derivatives, has been detected in food products []. This contamination is attributed to migration from printed paper/board packaging materials where these compounds are used in printing inks []. The presence of these compounds in food raises concerns about potential health risks and necessitates further investigation into their toxicological profiles and long-term effects.

ANone: Research suggests that this compound has potential as an anolyte material in all-organic flow batteries []. Its low potential and solvent-miscible properties make it suitable for developing high-voltage and energy-dense flow batteries. This application highlights the potential of this compound in advancing energy storage technologies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。